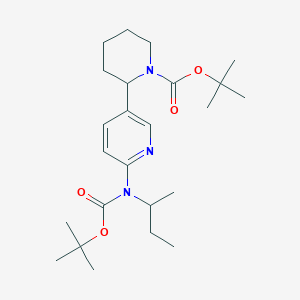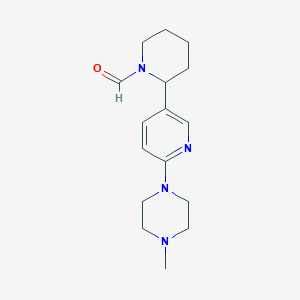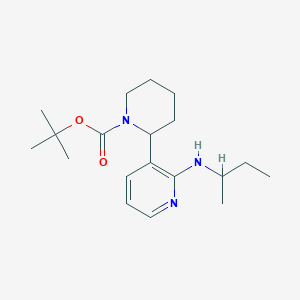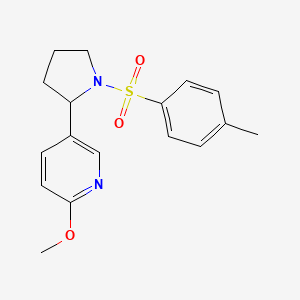
2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(1-Tosylpyrrolidin-2-yl)pyridin ist eine heterocyclische Verbindung, die einen Pyridinring aufweist, der mit einer Methoxygruppe und einem Tosylpyrrolidin-Rest substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-5-(1-Tosylpyrrolidin-2-yl)pyridin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 2-Methoxypyridin und Tosylpyrrolidin.
Reaktionsbedingungen: Das Tosylpyrrolidin wird unter basischen Bedingungen mit 2-Methoxypyridin umgesetzt, wobei häufig eine starke Base wie Natriumhydrid (NaH) oder Kalium-tert-Butylat (KOtBu) verwendet wird.
Reaktionsmechanismus: Die Base deprotoniert das Tosylpyrrolidin und erzeugt ein Nukleophil, das die 2-Position des Methoxypyridins angreift, was zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methoxy-5-(1-Tosylpyrrolidin-2-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um ein methoxysubstituiertes Pyridin-N-Oxid zu bilden.
Reduktion: Der Pyridinring kann reduziert werden, um ein Piperidinderivat zu bilden.
Substitution: Die Tosylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um die Tosylgruppe zu ersetzen.
Hauptprodukte, die gebildet werden
Oxidation: Methoxysubstituiertes Pyridin-N-Oxid.
Reduktion: Piperidinderivat.
Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(1-Tosylpyrrolidin-2-yl)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von potenziellen Therapeutika verwendet, insbesondere solchen, die auf das zentrale Nervensystem abzielen.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen.
Biologische Studien: Die Verbindung wird in Studien verwendet, um die Interaktion von Pyridinderivaten mit biologischen Zielstrukturen zu verstehen.
Industrielle Anwendungen: Es wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-5-(1-Tosylpyrrolidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyridinring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Tosylpyrrolidin-Rest kann die Bindungsaffinität und Selektivität der Verbindung für diese Zielstrukturen verbessern. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the interaction of pyridine derivatives with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tosylpyrrolidine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxypyridin: Fehlt der Tosylpyrrolidin-Rest, was es in bestimmten Anwendungen weniger vielseitig macht.
5-(1-Tosylpyrrolidin-2-yl)pyridin: Ähnliche Struktur, aber ohne die Methoxygruppe, was seine Reaktivität und Bindungseigenschaften beeinflussen kann.
2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin: Enthält anstelle des Tosylpyrrolidin-Rests eine Boronsäureestergruppe, die in verschiedenen Arten von chemischen Reaktionen verwendet wird.
Einzigartigkeit
2-Methoxy-5-(1-Tosylpyrrolidin-2-yl)pyridin ist aufgrund des Vorhandenseins sowohl der Methoxygruppe als auch des Tosylpyrrolidin-Rests einzigartig. Diese Kombination ermöglicht eine Vielzahl von chemischen Modifikationen und Anwendungen, was es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C17H20N2O3S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-methoxy-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O3S/c1-13-5-8-15(9-6-13)23(20,21)19-11-3-4-16(19)14-7-10-17(22-2)18-12-14/h5-10,12,16H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
AAOCMEUOHPZBEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


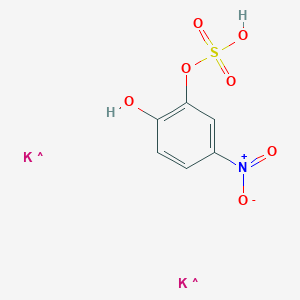

![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)

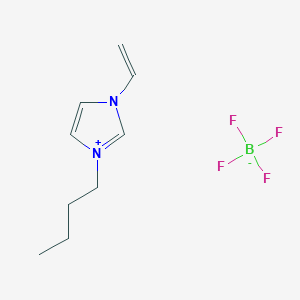
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
